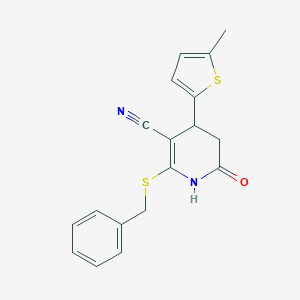
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in 1998 by researchers at the Auckland Cancer Society Research Centre and has since been the subject of numerous studies investigating its anti-tumor properties.
Mecanismo De Acción
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide exerts its anti-tumor effects through a variety of mechanisms. One of the primary mechanisms of action is the activation of the immune system. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to activate immune cells such as macrophages and natural killer cells, leading to the destruction of tumor cells. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to disrupt the blood supply to tumors, leading to tumor cell death.
Biochemical and Physiological Effects
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to induce the production of cytokines such as TNF-alpha and IL-6, which are involved in the immune response. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress in tumor cells. Additionally, 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to increase the expression of genes involved in the immune response and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has several advantages as a potential anti-cancer agent. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to be effective against a variety of tumor types, including lung, breast, and colon cancer. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to have a synergistic effect when used in combination with other anti-cancer agents. However, 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has some limitations for lab experiments. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has a short half-life and is rapidly metabolized in the body, making it difficult to study its pharmacokinetics. Additionally, 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to have low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide. One area of research is the development of more effective formulations of 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response to 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide treatment. Additionally, research is needed to investigate the potential use of 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide in combination with other anti-cancer agents. Finally, research is needed to investigate the potential use of 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide in other diseases, such as autoimmune disorders and infectious diseases.
Métodos De Síntesis
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide is synthesized through a multi-step process involving the reaction of various organic compounds. The synthesis method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methylbenzylamine to form the intermediate product, which is then reacted with benzenesulfonyl chloride to form 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been studied extensively for its potential use in cancer treatment. Research has shown that 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has potent anti-tumor properties and is capable of inducing tumor cell death through a variety of mechanisms. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to activate the immune system, leading to the destruction of tumor cells by immune cells such as macrophages and natural killer cells. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to disrupt the blood supply to tumors, leading to tumor cell death.
Propiedades
Nombre del producto |
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C16H19NO4S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2,5-dimethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-12-4-6-13(7-5-12)11-17-22(18,19)16-10-14(20-2)8-9-15(16)21-3/h4-10,17H,11H2,1-3H3 |
Clave InChI |
XHFJSQWCTIZFOW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)
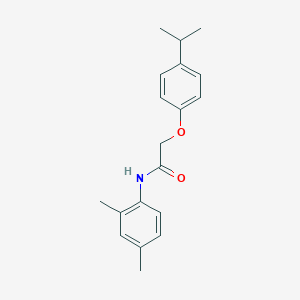
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)
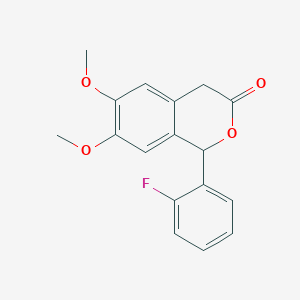
![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)
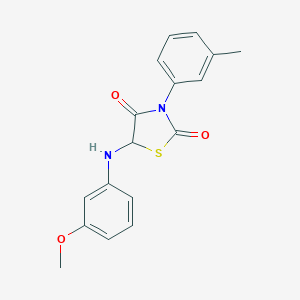
![1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone](/img/structure/B259153.png)
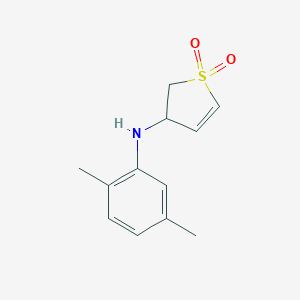
![[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone](/img/structure/B259160.png)
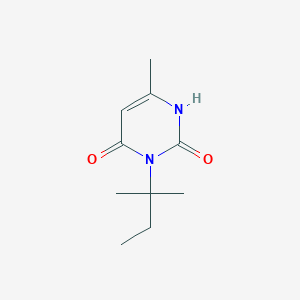
![5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B259167.png)

